![molecular formula C14H13N3O4S B2826495 N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946206-62-8](/img/structure/B2826495.png)
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been synthesized and tested for its bioactivity against various pathogens, including Escherichia coli , Salmonella typhi , Staphylococcus aureus . All these pathogens were found to be susceptible to the synthesized compound, except for Bacillus subtilis . This broad spectrum of activity suggests that the compound could be used for various medicinal purposes .
Anticancer Agent
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their cytotoxic activities against several cancer cell lines . These include the human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480) . The compounds showed potent anticancer activities against these cell lines, suggesting that they could be developed into novel anticancer agents targeting the epidemal growth factor receptor (EGFR) .
EGFR Inhibitor
The same series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have also been evaluated as potential inhibitors of the epidemal growth factor receptor (EGFR) . EGFR is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. It is often overexpressed in many types of cancers, making it an attractive target for anticancer drug development .
Low Toxicity Against Normal Cells
The N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were found to exhibit weak cytotoxic effects on HL7702, a human liver normal cell line . This suggests that these compounds could potentially be developed into anticancer drugs with low toxicity against normal cells .
Biofuel and Green Solvent Applications
Furan derivatives, which include the compound , are abundant in biomass and have wide applications as biofuels and green solvents . This is due to their renewable nature and the fact that they can be produced from a variety of agricultural by-products .
Antiviral Activity
Certain furan derivatives are known to have micromolar potency against the H5N1 virus . While it’s not explicitly stated that “N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” has this property, it’s possible that it could be explored for potential antiviral applications given its structural similarity to these active furan derivatives .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-16-12(19)9-6-10(22-13(9)17(2)14(16)20)11(18)15-7-8-4-3-5-21-8/h3-6H,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIVOQYVIYNYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCC3=CC=CO3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]acetamide](/img/structure/B2826412.png)
![11-(2-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2826413.png)


![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2826418.png)
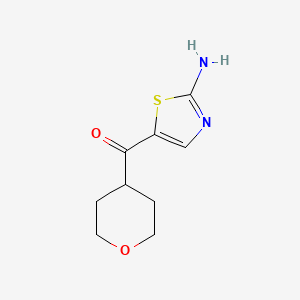
![N-(3-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2826422.png)
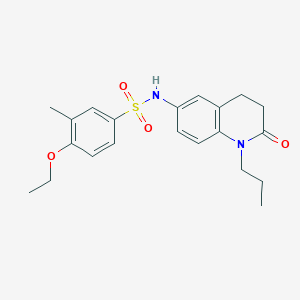

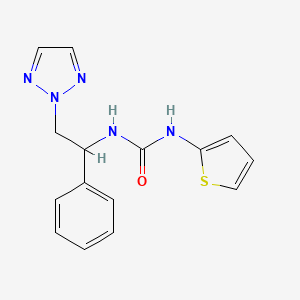
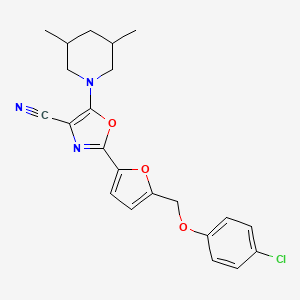
![N-cyclopentyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2826431.png)
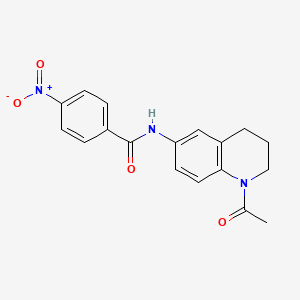
![5-Acetyl-6-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B2826434.png)